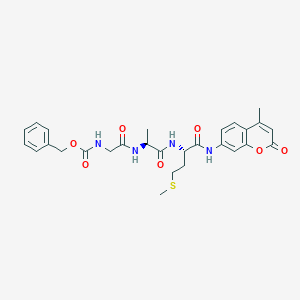
1,3-Di-tert-butyl-5-heptylbenzene
Übersicht
Beschreibung
1,3-Di-tert-butyl-5-heptylbenzene is a chemical compound with the molecular formula C21H36 . Its molecular weight is 288.52 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H36/c1-8-9-10-11-12-13-17-14-18 (20 (2,3)4)16-19 (15-17)21 (5,6)7/h14-16H,8-13H2,1-7H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. .Wissenschaftliche Forschungsanwendungen
Redox Shuttle Stability in Lithium-Ion Batteries
1,3-Di-tert-butyl-5-heptylbenzene and its derivatives, such as 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), have been studied for their role as redox shuttle additives in lithium-ion batteries. DBDB, for example, has shown potential in enhancing overcharge protection for lithium-ion batteries. It easily dissolves in carbonate-based electrolytes, facilitating its practical use. However, DBDB demonstrates poor electrochemical stability compared to its counterparts like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB). Research has focused on understanding the structural differences and decomposition pathways of these compounds to improve their performance in battery applications (Zhang et al., 2010).
Degradation Pathways in High Potential Environments
In the context of LiFePO4-based lithium-ion batteries, certain derivatives of this compound undergo irreversible decomposition when exposed to high potentials. Research into these degradation pathways provides insights into the stability and longevity of these compounds in high-performance battery applications (Chen & Amine, 2007).
Polymer Chemistry and Material Science
Compounds similar to this compound have been studied for their applications in material science, particularly in the synthesis of polymers. For example, the study of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene's structure and its derivatives offers valuable insights into the molecular interactions and properties that are critical in the design of advanced polymers and materials (Gleiter et al., 1998).
Drug Packaging Material Compatibility
1,3-Di-tert-butylbenzene (DBB) and related compounds have been evaluated for their compatibility with drug packaging materials. A study utilized microwave-assisted extraction combined with gas chromatography-mass spectrometry to assess the migration of these compounds from packaging materials, ensuring that their presence does not pose safety risks (Liu et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-ditert-butyl-5-heptylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-8-9-10-11-12-13-17-14-18(20(2,3)4)16-19(15-17)21(5,6)7/h14-16H,8-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFMWXBOTDQZNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1643540-34-4 | |
| Record name | 1,3-Di-tert-butyl-5-heptylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)
![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)









